molecular formula C24H20FN7O2 B2529965 2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1170481-84-1

2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide

Katalognummer: B2529965
CAS-Nummer: 1170481-84-1
Molekulargewicht: 457.469
InChI-Schlüssel: FEYGOJAWPJZBQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results .

Wissenschaftliche Forschungsanwendungen

Radiosynthesis and Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural similarities to the one mentioned, has been reported as selective ligands for the translocator protein (18 kDa), which is implicated in neuroinflammation and neurodegenerative diseases. These compounds have been explored for their potential in in vivo imaging using positron emission tomography (PET) to study neuroinflammatory processes. The synthesis of these compounds involves fluorination, indicating their utility in developing radioligands for PET imaging (Dollé et al., 2008; Damont et al., 2015).

Anticancer Activity

Compounds with the pyrazolopyrimidine scaffold have been evaluated for their anticancer activity. For instance, novel fluoro-substituted benzo[b]pyran compounds, which share some structural features with the query compound, have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations (Hammam et al., 2005).

Neurological and Antipsychotic Agents

The development of molecular probes based on pyrazolopyrimidines, such as SCH 442416, for the A2A adenosine receptor highlights the potential of this class of compounds in neurological research and as potential antipsychotic agents. These probes display high affinity and selectivity, making them useful for studying neurological functions and disorders (Kumar et al., 2011).

Synthesis and Structure-Activity Relationships

The synthesis and exploration of the structure-activity relationships (SAR) of pyrazolopyrimidines have led to the discovery of novel ligands for the translocator protein (TSPO), indicating their potential use in cancer imaging. This research demonstrates the utility of these compounds in developing PET ligands for imaging TSPO-expressing cancers, which could aid in the diagnosis and monitoring of cancer (Tang et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results .

Zukünftige Richtungen

The future directions for the research and development of this compound are not provided in the search results .

Wirkmechanismus

Target of Action

The primary target of this compound is HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of sterols, including cholesterol.

Mode of Action

The compound acts as a selective, competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis .

Biochemical Pathways

The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, leading to a decrease in cholesterol synthesis . This results in a reduction of intracellular cholesterol levels, which triggers an increase in the expression of LDL receptors on the cell surface. These receptors bind to LDL in the bloodstream and internalize it, leading to a decrease in circulating LDL cholesterol .

Result of Action

The primary result of the compound’s action is the lowering of both elevated LDL-cholesterol and triglycerides in patients . This can help manage conditions such as hypercholesterolemia, reducing the risk of cardiovascular diseases.

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O2/c1-14-3-9-18(10-4-14)31-22-19(13-26-31)23(34)29-24(28-22)32-20(11-15(2)30-32)27-21(33)12-16-5-7-17(25)8-6-16/h3-11,13H,12H2,1-2H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYGOJAWPJZBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.